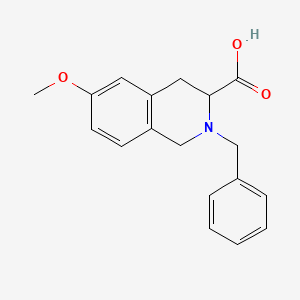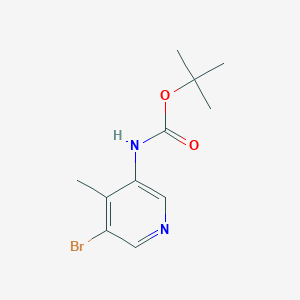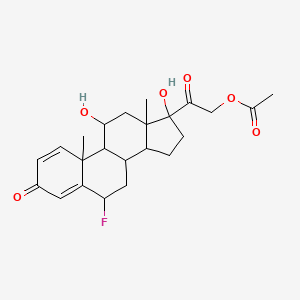![molecular formula C16H16N6O B12277842 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-phenyl-2H-1,2,3-triazole](/img/structure/B12277842.png)
4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-phenyl-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-phenyl-2H-1,2,3-triazole is a complex organic compound that features multiple heterocyclic rings, including imidazole, azetidine, and triazole. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-phenyl-2H-1,2,3-triazole typically involves multi-step reactions. One common approach is the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde to form an intermediate, which is then subjected to further reactions to introduce the azetidine and triazole rings . The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-phenyl-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-phenyl-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-phenyl-2H-1,2,3-triazole involves its interaction with specific molecular targets within biological systems. The imidazole ring, for example, can bind to metal ions in enzymes, inhibiting their activity. The azetidine and triazole rings may also interact with various cellular components, disrupting normal cellular functions and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: Known for its broad range of biological activities.
1,2,3-triazole: Widely used in medicinal chemistry for its stability and biological properties.
Azetidine derivatives: Known for their potential therapeutic applications.
Uniqueness
What sets 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-phenyl-2H-1,2,3-triazole apart is the combination of these three heterocyclic rings in a single molecule, which may result in unique biological activities and potential therapeutic applications that are not observed in the individual components.
Properties
Molecular Formula |
C16H16N6O |
|---|---|
Molecular Weight |
308.34 g/mol |
IUPAC Name |
[3-(imidazol-1-ylmethyl)azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
InChI |
InChI=1S/C16H16N6O/c23-16(21-10-13(11-21)9-20-7-6-17-12-20)15-8-18-22(19-15)14-4-2-1-3-5-14/h1-8,12-13H,9-11H2 |
InChI Key |
MSCGCTUMUBMFPC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)CN4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B12277773.png)
![4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B12277785.png)
methyl]tetrahydropyran-4-carboxylate](/img/structure/B12277788.png)



![2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone](/img/structure/B12277831.png)
![3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B12277839.png)


![5-(4-Methyl-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12277847.png)


